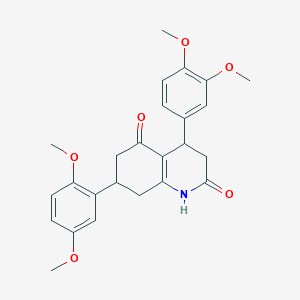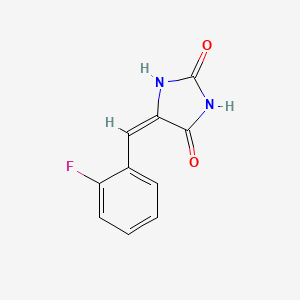
7-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals known as quinolinediones, characterized by a specific molecular framework that includes quinoline and dione structures. Quinolinediones have garnered interest due to their diverse applications in chemical synthesis and potential biological activities.
Synthesis Analysis
- The synthesis of related compounds typically involves multi-step chemical reactions. For instance, the synthesis of 8-(2,3-dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinoline involves reactions like cyclization and is characterized using techniques like IR, NMR, and X-ray crystallography (Wang et al., 2009).
- Another related synthesis includes the creation of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones through a multicomponent reaction process (Patel et al., 2022).
Molecular Structure Analysis
- X-ray crystallography is a common method used to analyze the structure of these compounds, revealing details like ring conformations and molecular geometry (Wang et al., 2009).
Chemical Reactions and Properties
- Compounds in this family often undergo reactions like cyclization, and their reactivity can be influenced by various substituents on the phenyl rings (Phillips & Castle, 1980).
Physical Properties Analysis
- The physical properties of these compounds, such as melting points, solubility, and crystalline structure, can be determined using spectroscopic and crystallographic techniques (Wang et al., 2009).
Chemical Properties Analysis
- The chemical properties, including reactivity, stability, and electronic structure, can be inferred from studies involving Density Functional Theory (DFT) and other computational methods. These studies help in understanding the electron distribution and potential chemical behavior of the compounds (Wazzan et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Versatile Intermediates for Quinazolines Synthesis : The preparation of a wide variety of 12,13-dihydro-11bH-quino[1,2-c]quinazolines showcases the compound's role in synthesizing complex heterocyclic structures, contributing to advancements in organic chemistry and pharmacology (Phillips & Castle, 1980).
- Cytotoxic Activity Against Cancer Cell Lines : Derivatives containing alkoxy groups, including structures similar to "7-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione," have shown significant cytotoxicity against human cancer cell lines, highlighting their potential as anticancer agents (Kadela et al., 2016).
Potential Medical Applications
- Antiprotozoal Agents : The synthesis and evaluation of quinolone derivatives, including those structurally related to "7-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione," for their potential as antiprotozoal agents, indicates a promising area of study for developing new treatments for protozoal infections (Bullock & Tweedie, 1970).
Computational and Theoretical Studies
- DFT and TD-DFT/PCM Calculations : Detailed computational analyses of similar compounds have provided insights into their structural parameters, spectroscopic characterization, and electronic properties, which are crucial for understanding their reactivity and potential applications in various fields (Wazzan et al., 2016).
Electronic Materials Development
- Electron Transport Materials for Organic Electronics : Quinoxaline-containing compounds, related to "7-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione," have been explored for their potential as electron transport materials in blue phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating the compound's relevance in the development of advanced electronic materials (Yin et al., 2016).
Eigenschaften
IUPAC Name |
7-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c1-29-16-6-8-21(30-2)17(12-16)15-9-19-25(20(27)10-15)18(13-24(28)26-19)14-5-7-22(31-3)23(11-14)32-4/h5-8,11-12,15,18H,9-10,13H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPYHPJZXIOTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-bromo-2-naphthyl)oxy]-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide](/img/structure/B5540087.png)
![ethyl 4-[(3,4-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5540105.png)


![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5540136.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5540143.png)
![2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B5540144.png)
![1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5540153.png)
![ethyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5540154.png)
![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)


![2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide](/img/structure/B5540179.png)
![(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5540190.png)